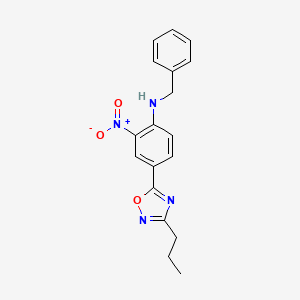
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMN-214, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor angiogenesis, which is a critical step in tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its high potency against cancer cells. It has been shown to be effective at low concentrations, which reduces the risk of toxicity in normal cells. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One potential direction is the development of prodrugs that can improve its solubility and bioavailability. Another direction is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Finally, the development of novel drug delivery systems, such as nanoparticles, may improve the targeted delivery of this compound to cancer cells while reducing toxicity to normal cells.
In conclusion, this compound is a promising anticancer drug that has shown potent activity against various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization and the PI3K/Akt/mTOR pathway. While there are limitations to its use, such as its low solubility, future directions in its development may lead to improved efficacy and reduced toxicity in cancer treatment.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-6-methylquinoline with formaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with p-tolyl isocyanate to form the final product, this compound. The overall yield of the synthesis is around 35%.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients and oxygen.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGSVLYCHUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


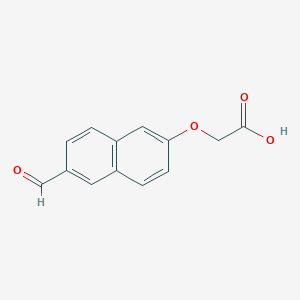
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
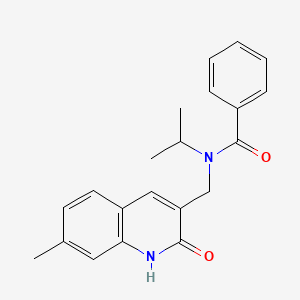
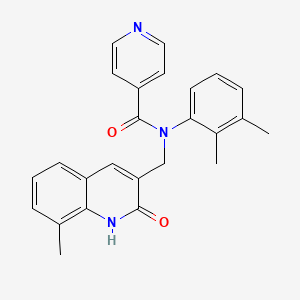
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
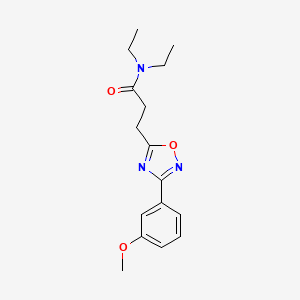
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)

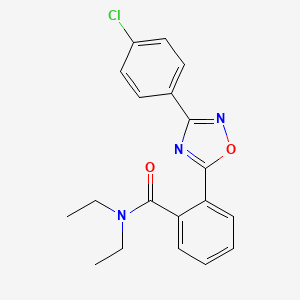
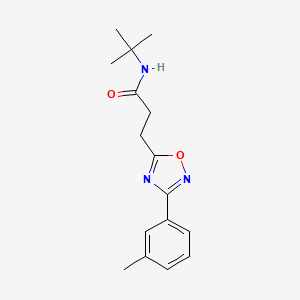
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
